molecular formula C14H10BrN3O3S B2409067 5-bromo-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 865285-88-7

5-bromo-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2409067
CAS RN: 865285-88-7
M. Wt: 380.22
InChI Key: QDPGROUCCXCQIF-UHFFFAOYSA-N
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Description

5-bromo-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a chemical compound that has been extensively researched for its potential applications in various fields, including pharmaceuticals, materials science, and organic electronics. This compound is known for its unique properties, such as its high thermal stability, strong fluorescence, and excellent charge-transporting ability.

Scientific Research Applications

Antidiabetic Screening

The synthesis of novel compounds related to 5-bromo-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has shown promise in in vitro antidiabetic activity. Specifically, a series of N-substituted derivatives have been evaluated for their ability to inhibit α-amylase, an enzyme crucial for the breakdown of carbohydrates and the subsequent absorption of glucose, suggesting potential applications in managing diabetes (Lalpara et al., 2021).

Antimicrobial Activity

Research has also focused on the antimicrobial properties of benzofuran-oxadiazole hybrids, indicating that these compounds, including structures related to this compound, could serve as a basis for the development of new antimicrobial agents. These studies have demonstrated effectiveness against a range of microbial species, suggesting broad-spectrum antimicrobial potential (Sanjeeva et al., 2021).

properties

IUPAC Name

5-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O3S/c1-20-9-5-3-2-4-8(9)13-17-18-14(21-13)16-12(19)10-6-7-11(15)22-10/h2-7H,1H3,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPGROUCCXCQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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